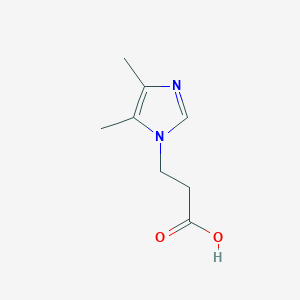
4-((3-Ethyloxetan-3-yl)methoxy)aniline
Übersicht
Beschreibung
4-((3-Ethyloxetan-3-yl)methoxy)aniline (4-EOMA) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless solid that is soluble in many organic solvents, such as dimethyl sulfoxide, acetone, and acetonitrile. 4-EOMA is a versatile compound that can be used in a variety of laboratory experiments and has been used in the development of new drugs and other products.
Wirkmechanismus
4-((3-Ethyloxetan-3-yl)methoxy)aniline is a versatile compound that can be used to study the mechanism of action of drugs. It has been used to study the binding of drugs to their target proteins and to study the effects of drugs on cells and organisms. It has also been used to study the biochemical and physiological effects of drugs on cells and organisms.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of drugs on cells and organisms. It has been used to study the effects of drugs on gene expression, protein expression, and cell signaling pathways. It has also been used to study the effects of drugs on the metabolism of cells and organisms.
Vorteile Und Einschränkungen Für Laborexperimente
4-((3-Ethyloxetan-3-yl)methoxy)aniline has several advantages for laboratory experiments. It is a colorless solid that is soluble in many organic solvents, making it easy to use in experiments. It is also a versatile compound that can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound and can be easily degraded by heat and light. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 4-((3-Ethyloxetan-3-yl)methoxy)aniline research. One potential direction is to explore its use as a drug delivery system. Another potential direction is to explore its use in the development of new drugs and other products. Additionally, this compound could be used to study the effects of drugs on gene expression, protein expression, and cell signaling pathways. Finally, this compound could be used to study the biochemical and physiological effects of drugs on cells and organisms.
Wissenschaftliche Forschungsanwendungen
4-((3-Ethyloxetan-3-yl)methoxy)aniline has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs. It has also been used to study the biochemical and physiological effects of drugs on cells and organisms. In addition, it has been used in the development of new drugs and other products.
Eigenschaften
IUPAC Name |
4-[(3-ethyloxetan-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-12(7-14-8-12)9-15-11-5-3-10(13)4-6-11/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGSALNVFIQYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735473 | |
| Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920973-76-8 | |
| Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

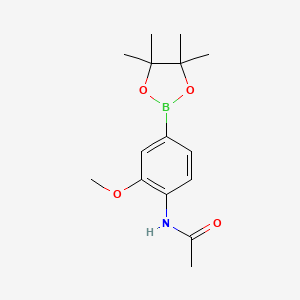
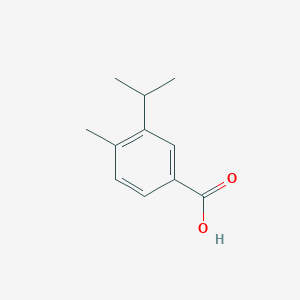

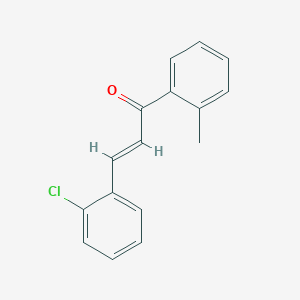
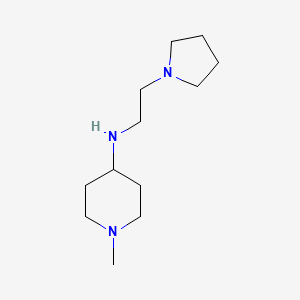
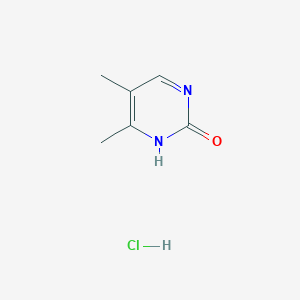

![3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3167494.png)

